Unveiling the Physicochemical Landscape of Docetaxel-d9: A Technical Guide
Unveiling the Physicochemical Landscape of Docetaxel-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Docetaxel-d9, a deuterated isotopologue of the potent anti-cancer agent Docetaxel. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Core Physicochemical Properties
Docetaxel-d9, a white solid, is primarily utilized as an internal standard for the quantification of Docetaxel in various biological matrices through mass spectrometry-based assays.[1] Its physicochemical characteristics are crucial for developing robust analytical methods and understanding its behavior in experimental settings.
Table 1: Key Physicochemical Identifiers of Docetaxel-d9
| Property | Value | Source(s) |
| Chemical Formula | C₄₃H₄₄D₉NO₁₄ | [2][3][4] |
| Molecular Weight | 816.93 g/mol | [2][3][4] |
| CAS Number | 940867-25-4 | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 163-165 °C | [5] |
Table 2: Solubility Profile of Docetaxel-d9
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
| Aqueous Buffers | Sparingly soluble (requires pre-dissolution in DMSO) | [7] |
| DMSO | Soluble | [7] |
| Ethanol | Soluble | [8] |
Experimental Protocols
Accurate determination of the physicochemical properties of Docetaxel-d9 is paramount for its application in research and development. The following sections outline detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method suitable for determining the purity of Docetaxel-d9.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection: UV absorbance at 232 nm.[9]
-
Injection Volume: 20 µL.[9]
-
Sample Preparation: Accurately weigh and dissolve the Docetaxel-d9 sample in the mobile phase to a known concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution profile and record the chromatogram.
-
The purity is determined by calculating the area percentage of the main peak corresponding to Docetaxel-d9.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol provides a general framework for the sensitive quantification of Docetaxel-d9, often used as an internal standard for Docetaxel analysis.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Docetaxel-d9.
-
Sample Preparation:
-
Spike the biological matrix (e.g., plasma) with a known concentration of Docetaxel-d9 as an internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
Procedure:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard (Docetaxel-d9) against a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of Docetaxel-d9 and verifying the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[10] The selection depends on the solubility of the sample.
-
Sample Preparation: Dissolve a few milligrams of Docetaxel-d9 in the chosen deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals. The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.
-
¹³C NMR: To analyze the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals and further confirm the structure.
-
-
Procedure:
-
Prepare the sample and place it in an NMR tube.
-
Acquire the desired NMR spectra.
-
Process the data (Fourier transformation, phasing, baseline correction).
-
Analyze the spectra to confirm the structure and isotopic labeling pattern.
-
Melting Point Determination
The melting point is a key indicator of the purity of a crystalline solid.
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: The Docetaxel-d9 sample should be finely powdered and completely dry.[8]
-
Procedure (Capillary Method):
-
Pack a small amount of the powdered sample into a capillary tube.[11]
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[12]
-
Biological Context: Mechanism of Action and Signaling Pathways
The biological activity of Docetaxel-d9 is considered identical to that of Docetaxel. The primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.
Microtubule Stabilization
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[13][14] This hyper-stabilization of microtubules disrupts the formation of the mitotic spindle, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[15][16]
Involvement in the Smad3/HIF-1α Signaling Pathway
Recent studies have indicated that Docetaxel can also exert its anti-cancer effects by modulating specific signaling pathways. In prostate cancer cells, Docetaxel has been shown to target the Smad3/HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway.[17] It achieves this by reducing the nuclear translocation of Smad3 and inhibiting its binding to the promoter of the HIF-1α gene.[17] This leads to the suppression of HIF-1α transcriptional activation, which in turn inhibits tumor growth and proliferation.[17]
This technical guide provides a foundational understanding of the physicochemical properties of Docetaxel-d9, along with practical experimental protocols and insights into its mechanism of action. This information is intended to empower researchers in their pursuit of advancing cancer therapeutics and analytical methodologies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Microtubule - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 7. nano-lab.com.tr [nano-lab.com.tr]
- 8. thinksrs.com [thinksrs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Melting Point Test - CD Formulation [formulationbio.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Hypoxia-Inducible Factor 1α Regulates the Transforming Growth Factor β1/SMAD Family Member 3 Pathway to Promote Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HIF-1α switches the functionality of TGF-β signaling via changing the partners of smads to drive glucose metabolic reprogramming in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
